molecular formula C6H13NS B3331653 4-Methyltetrahydro-2H-thiopyran-4-amine CAS No. 851510-68-4

4-Methyltetrahydro-2H-thiopyran-4-amine

Cat. No.: B3331653
CAS No.: 851510-68-4
M. Wt: 131.24 g/mol
InChI Key: RZBWVQIFXOFCDP-UHFFFAOYSA-N
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Description

4-Methyltetrahydro-2H-thiopyran-4-amine (CAS 851510-68-4) is a sulfur- and nitrogen-containing heterocyclic compound with the molecular formula C 6 H 13 NS and a molecular weight of 131.24 g/mol . This structured aminated cyclic thioether combines the features of a thiacyclohexane ring with a strategically positioned amine functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Aminated cyclic thioethers of this class are recognized as valuable building blocks for constructing more complex molecules . The amine group is a key functional site for hydrogen bonding and salt formation, which can be crucial for modulating the solubility and interaction of potential drug candidates with biological targets . The tetrahydro-2H-thiopyran scaffold is a core structure of interest in medicinal chemistry and is found in compounds studied for a range of biological activities . While direct academic research on this specific compound is limited, its structural analogs, such as aminated tetrahydropyrans and other substituted thiopyrans, are actively investigated . One plausible synthetic route to this amine could involve a Ritter reaction, starting from the precursor alcohol 4-methyl-tetrahydro-2H-thiopyran-4-ol . This product is provided for research purposes as a chemical building block. It is strictly for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

4-methylthian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-6(7)2-4-8-5-3-6/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBWVQIFXOFCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyltetrahydro 2h Thiopyran 4 Amine and Its Key Precursors

Strategies for the Construction of the Tetrahydro-2H-thiopyran Core

The formation of the six-membered thiopyran ring is the foundational step in the synthesis of the target molecule. This can be achieved through various cyclization strategies, with the synthesis of a versatile keto intermediate being the most common approach.

Synthesis of Tetrahydro-4H-thiopyran-4-one and Related Keto Intermediates

Tetrahydro-4H-thiopyran-4-one is a pivotal and commercially available intermediate for the synthesis of numerous thiopyran derivatives. researchgate.net One of the most efficient and widely reported methods for its preparation on a laboratory scale involves a Dieckmann condensation of dimethyl 3,3'-thiobispropanoate. researchgate.net This reaction is typically carried out using a base such as sodium methoxide (B1231860) (NaOMe) in a solvent like tetrahydrofuran (B95107) (THF). The resulting β-keto ester, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, is then subjected to saponification and decarboxylation, often in a one-pot manner with aqueous acid, to yield the desired ketone. researchgate.netchemicalbook.com This method has been reported to produce Tetrahydro-4H-thiopyran-4-one in yields greater than 75%. researchgate.net

Another established route involves the double-conjugate addition of a sulfur nucleophile, like hydrogen sulfide (B99878) (H₂S), to divinyl ketones. researchgate.net This approach assembles the ring system by forming two new carbon-sulfur bonds in a single transformation. Various synthetic methods have been developed, reflecting the importance of this keto intermediate. researchgate.net

Below is a table summarizing common synthetic precursors for Tetrahydro-4H-thiopyran-4-one.

Table 1: Synthesis of Tetrahydro-4H-thiopyran-4-one from Various Precursors

Starting Material Reagents/Conditions Intermediate Yield Reference
Dimethyl 3,3'-thiobispropanoate 1. NaOMe, THF; 2. aq. H₂SO₄, reflux Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate >75% researchgate.net
Divinyl Ketone H₂S, base Not applicable Variable researchgate.net

Note: The table presents a summary of synthetic strategies. Yields can vary based on specific reaction conditions and scale.

Cyclization Reactions in Thiopyran Ring Formation

Beyond the synthesis of the keto-intermediate, the tetrahydrothiopyran (B43164) ring can be constructed through various cycloaddition and intramolecular cyclization reactions. The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, provides a powerful method for forming six-membered heterocycles. nih.gov In this context, a thiocarbonyl compound (a thione) can act as a dienophile, reacting with a 1,3-diene to form a dihydrothiopyran, which can then be reduced to the saturated tetrahydrothiopyran ring.

Intramolecular cyclization strategies are also prevalent. For instance, appropriately substituted open-chain precursors can be induced to cyclize. Rhodium-catalyzed intramolecular S-conjugate addition of β'-thio-substituted-enones can deliver tetrahydrothiopyran-4-ones in a one-pot process. researchgate.net These methods offer alternative entries into the core structure, sometimes allowing for the introduction of substituents at various positions on the ring during the cyclization step itself. organic-chemistry.org

Introduction of the Amine Functionality at the C-4 Position

With the Tetrahydro-4H-thiopyran-4-one core in hand, the next crucial phase is the introduction of the methyl and amine groups at the C-4 position. This can be accomplished through several standard organic transformations.

Reductive Amination Approaches to C-N Bond Formation

Reductive amination is a highly effective and widely used method for converting ketones and aldehydes into amines. masterorganicchemistry.com This one-pot reaction is arguably the most direct pathway to synthesize 4-Methyltetrahydro-2H-thiopyran-4-amine from Tetrahydro-4H-thiopyran-4-one. The process involves the reaction of the ketone with methylamine (B109427) to form a transient iminium ion intermediate, which is then reduced in situ to the final amine. masterorganicchemistry.compsu.edu

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their mildness and selectivity for the iminium ion over the starting ketone. masterorganicchemistry.com The reaction can also be facilitated by a Lewis acid, such as titanium(IV) isopropoxide, which activates the ketone and promotes the formation of the imine intermediate before reduction. psu.edu

Table 2: Common Reagents for Reductive Amination

Reducing Agent Typical Conditions Key Features Reference
Sodium Cyanoborohydride (NaBH₃CN) Methanol, mild acid (e.g., AcOH) Effective at slightly acidic pH; toxic cyanide byproduct. masterorganicchemistry.comorganic-chemistry.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE) or THF Non-toxic alternative to NaBH₃CN; effective under neutral or mildly acidic conditions. masterorganicchemistry.com
Sodium Borohydride (NaBH₄) with Ti(Oi-Pr)₄ THF or other aprotic solvent Ti(Oi-Pr)₄ acts as a Lewis acid to form the imine, which is then reduced. psu.eduorganic-chemistry.org

Note: The table provides a general overview of common reductive amination conditions.

Nucleophilic Substitution Pathways for Amine Installation

An alternative, multi-step approach to installing the amine functionality involves nucleophilic substitution. This pathway would require initial modification of the ketone at the C-4 position. A plausible sequence to generate this compound would be:

Addition of a Methyl Group: Reaction of Tetrahydro-4H-thiopyran-4-one with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, would yield the tertiary alcohol, 4-methyltetrahydro-2H-thiopyran-4-ol.

Activation of the Hydroxyl Group: The tertiary hydroxyl group is a poor leaving group and must be converted into a better one. This can be achieved by reaction with reagents like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) to form a mesylate or tosylate ester, respectively.

Nucleophilic Substitution: The activated intermediate can then undergo an Sₙ2 or Sₙ1 reaction with an amine nucleophile, such as ammonia (B1221849) or a protected form thereof, to install the C-N bond and form the desired product. The use of N-aminopyridinium salts as ammonia surrogates has been shown to be effective in preventing overalkylation in related systems. nih.gov This deoxygenative amination strategy provides a pathway from alcohols to amines. princeton.edu

This route is more circuitous than reductive amination but offers an alternative for generating the quaternary center bearing both a methyl and an amino group.

Alternative Methods for Direct Amine Incorporation

Direct amination of a pre-existing saturated thiopyran ring at the C4 position presents significant chemical challenges. Alternative strategies involve the construction of the thiopyran ring itself through multicomponent reactions (MCRs), which incorporate the nitrogen functionality during the ring formation. This approach serves as an efficient method for synthesizing highly functionalized amino-thiopyran derivatives.

One notable example is the one-pot, five-component reaction to synthesize spirooxindole-annulated thiopyran derivatives. nih.gov This reaction utilizes primary amines, carbon disulfide, malononitrile, and isatin (B1672199) derivatives. nih.gov In this process, a dithiocarbamate (B8719985) is formed in situ, which then participates in a cascade reaction sequence to build the 2,6-diamino-thiopyran ring. nih.gov The key advantages of this methodology include high product yields, relatively short reaction times, mild reaction conditions, and simple work-up procedures without the need for column chromatography, making it suitable for creating libraries of complex molecules. nih.gov While not yielding the specific target compound, this method exemplifies a powerful strategy for incorporating amine groups into a thiopyran scaffold during its synthesis.

Stereoselective Synthesis of this compound and its Chiral Analogues

Controlling the stereochemistry at the C4 position is crucial for accessing specific enantiomers or diastereomers of thiopyran amines, which is often a requirement for biologically active molecules. This is achieved through asymmetric synthesis, diastereoselective methods, or the resolution of racemic mixtures.

Asymmetric synthesis aims to create a chiral molecule directly in an enantiomerically pure or enriched form, often by using chiral catalysts or auxiliaries. For thiopyran derivatives, organocatalytic enantioselective reactions have emerged as a powerful tool for constructing chiral thiopyran scaffolds that can serve as enantiopure intermediates.

An organocatalytic, highly enantioselective approach to a 3,4-dihydro-2H-thiopyran scaffold has been developed through a formal thio [3+3] cycloaddition. nih.govbohrium.com This reaction involves a Michael-aldol condensation cascade between newly designed binucleophilic bisketone thioethers and α,β-unsaturated aldehydes, catalyzed by chiral diphenylprolinol silyl (B83357) ethers. bohrium.com This method produces dihydrothiopyrans with two adjacent stereocenters with high levels of enantioselectivity. nih.govbohrium.com These chiral dihydrothiopyrans are valuable intermediates that can be further modified—for instance, through reduction and functional group manipulation at the C4 position—to yield chiral analogues of this compound.

The effectiveness of various catalysts on a model reaction highlights the tunability of the system to optimize both diastereoselectivity and enantioselectivity. bohrium.com

Table 1: Organocatalytic Asymmetric Synthesis of a Chiral Dihydrothiopyran Intermediate bohrium.com

CatalystAdditiveYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Diphenylprolinol silyl ether (A)None8269:3199
Diphenylprolinol silyl ether (A)Benzoic Acid7585:1599
Diphenylprolinol silyl ether (A)Pivalic Acid7188:1299
Catalyst BPivalic Acid6884:1698

Diastereoselective synthesis is employed when a molecule already contains a stereocenter, and a new one is introduced in a controlled manner. In the context of thiopyran amines, this can be achieved by reacting a chiral precursor with reagents that lead to a preferential formation of one diastereomer.

A prominent diastereoselective method is the hetero-Diels-Alder [4+2] cycloaddition reaction. The reaction between chiral dithioesters and simple dienes, facilitated by a chiral copper(II)-bis(oxazoline) catalyst, can produce thiopyran derivatives with high diastereomeric excess (up to 90% de). rsc.org The chiral catalyst coordinates to the dienophile, creating a chiral environment that directs the approach of the diene from a less sterically hindered face, thereby controlling the stereochemical outcome. rsc.org

Another powerful strategy involves the use of chiral N-tert-butanesulfinyl imines. ua.es These chiral imines can undergo diastereoselective nucleophilic additions (e.g., allylation or propargylation). ua.es The resulting homoallylic or homopropargylic sulfinamides can then be subjected to ring-closing metathesis or other cyclization strategies to form the thiopyran ring. The tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the stereochemical course of the reaction, and can be easily cleaved in a later step to reveal the primary amine.

When a chiral compound is synthesized without stereochemical control, it results in a racemic mixture (a 50:50 mixture of both enantiomers). Resolution is the process of separating these enantiomers. libretexts.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or simple crystallization. libretexts.org

The most common method for resolving a racemic amine is to react it with an enantiomerically pure chiral acid. libretexts.org This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. libretexts.org After separation, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer of the amine. Common resolving agents for amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org

An efficient and renewable approach involves using PEGylated resolving agents, such as PEGylated-(R)-mandelic acid. nih.gov This method allows for the precipitation of the diastereomeric complex, and the resolving agent can be recovered and reused. The first cycle of resolution can afford amines with optical purities of 72–85%, which can be improved to 87–95% with a second cycle. nih.gov

Table 2: Representative Data for Resolution of Racemic Amines Using a Chiral Resolving Agent nih.gov

Racemic AmineYield (1st Cycle, %)Optical Purity (1st Cycle, %)Yield (2nd Cycle, %)Optical Purity (2nd Cycle, %)
1-Phenylethylamine88859595
1-(p-Tolyl)ethylamine90829494
1-(1-Naphthyl)ethylamine78728587

Note: This table presents general data for the resolution of various amines to illustrate the efficacy of the technique, which is applicable to this compound.

Scalable and Efficient Synthetic Protocols for Laboratory and Preparative Applications

For a synthetic route to be useful for laboratory or industrial applications, it must be scalable, efficient, and cost-effective. The synthesis of this compound would rely on a scalable source of its key precursor, tetrahydro-4H-thiopyran-4-one.

An efficient and high-yielding protocol for the synthesis of tetrahydro-4H-thiopyran-4-one has been reported, which is a significant improvement over previous methods, particularly for large-scale preparation. researchgate.netresearchgate.net The process involves the Dieckmann condensation of dimethyl 3,3'-thiobispropanoate using sodium methoxide in tetrahydrofuran (THF) to form an intermediate β-keto ester. This intermediate is then subjected to saponification and decarboxylation in refluxing aqueous sulfuric acid to give the final ketone in yields greater than 75% on a scale exceeding 200 grams. researchgate.net The use of in situ generated sodium methoxide and a straightforward decarboxylation step makes this protocol robust and suitable for preparative applications. researchgate.netresearchgate.net

Once the ketone precursor is obtained, its conversion to this compound can be achieved through well-established, scalable reactions. A two-step sequence would typically involve a Grignard reaction with a methylmagnesium halide to form the tertiary alcohol, 4-Methyltetrahydro-2H-thiopyran-4-ol, followed by conversion of the alcohol to the amine. This subsequent transformation can be achieved via methods like the Ritter reaction or by converting the hydroxyl into a good leaving group followed by substitution with ammonia or an appropriate nitrogen source. These are standard transformations in organic synthesis that are generally scalable. Furthermore, the development of multigram syntheses for other complex thiopyran-fused systems demonstrates the broader feasibility of scaling up thiopyran-related chemistries. researchgate.net

Chemical Reactivity and Derivatization Studies of 4 Methyltetrahydro 2h Thiopyran 4 Amine

Reactions of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it the principal center for nucleophilic attack, enabling a wide range of derivatization reactions.

Acylation and Sulfonylation Reactions

The primary amine of 4-Methyltetrahydro-2H-thiopyran-4-amine readily undergoes acylation and sulfonylation when treated with appropriate electrophilic reagents. These reactions are fundamental for installing protecting groups or for synthesizing more complex amide and sulfonamide derivatives.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) yields the corresponding N-acyl derivative (an amide). The base is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Sulfonylation: Similarly, the amine reacts with sulfonyl chlorides to form sulfonamides. A notable example from related research on 4-aminotetrahydro-2H-thiopyran involves the reaction with (4-nitrophenyl)sulfonyl chloride (nosyl chloride) in the presence of a base like potassium carbonate to afford the N-nosylated sulfonamide. acs.org This transformation is highly efficient and serves as a method for protecting the amine functionality. acs.org

Table 1: Representative Acylation and Sulfonylation Reactions This table presents generalized and specific examples of acylation and sulfonylation reactions.

Reaction Type Reagent 1: Amine Reagent 2: Electrophile Product
Acylation This compound Acetyl chloride (CH₃COCl) N-(4-Methyltetrahydro-2H-thiopyran-4-yl)acetamide
Sulfonylation This compound (4-Nitrophenyl)sulfonyl chloride N-(4-Methyltetrahydro-2H-thiopyran-4-yl)-4-nitrobenzenesulfonamide

Alkylation and Arylation Reactions

Alkylation: The amine can be N-alkylated using alkylating agents like alkyl halides. However, direct alkylation of primary amines is often challenging to control, frequently resulting in a mixture of mono-alkylated (secondary amine), di-alkylated (tertiary amine), and even quaternary ammonium (B1175870) salt products due to the increased nucleophilicity of the alkylated products. More controlled methods, such as reductive amination with an aldehyde or ketone, are often preferred for synthesizing secondary amines from primary amines.

Arylation: The formation of N-aryl derivatives can be achieved through nucleophilic aromatic substitution on highly electron-deficient aromatic rings or, more commonly, through modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Formation of Imine and Enamine Derivatives

As a primary amine, this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. chemscene.comnih.gov This condensation reaction is typically catalyzed by a mild acid and involves the elimination of a water molecule. researchgate.netd-nb.info The reaction is reversible and can be driven to completion by removing water from the reaction mixture. d-nb.info Enamines, in contrast, are formed from the reaction of aldehydes or ketones with secondary amines. chemscene.com

The mechanism proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. researchgate.net Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the C=N double bond of the imine. researchgate.net

Nucleophilic Substitution Reactions Involving the Exocyclic Amine Group

The reactivity of the exocyclic amine is fundamentally that of a nucleophile. In nucleophilic substitution reactions, the nitrogen atom uses its lone pair of electrons to attack an electrophilic center, leading to the displacement of a leaving group. The acylation, sulfonylation, and alkylation reactions discussed previously are all classic examples of nucleophilic substitution where the amine acts as the nucleophile. The target electrophiles can vary widely, including the carbonyl carbon of acyl derivatives, the sulfur atom of sulfonyl halides, and the sp³-hybridized carbon of alkyl halides. The geminal pathway in some substitution reactions is attributed to a rate-determining ionization step before the nucleophilic attack (SN1), whereas associative substitution (SN2) leads to nongeminal products. osi.lv

Amide Bond Formation Reactions

One of the most significant reactions involving primary amines is the formation of an amide bond with a carboxylic acid. This transformation is central to peptide synthesis and the creation of numerous pharmaceuticals. youtube.comrsc.org Direct reaction between an amine and a carboxylic acid requires very high temperatures to drive off water and is often impractical. Therefore, the carboxylic acid must first be "activated."

Common methods for activation include:

Conversion to Acyl Chlorides: The carboxylic acid is converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the amine.

Use of Coupling Reagents: A wide variety of coupling reagents are used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. These reagents activate the carboxylic acid in situ. A rapid and efficient mechanochemical synthesis of amides has been developed using 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of PPh₃ under solvent-drop grinding conditions. rsc.org

Table 2: Common Coupling Reagents for Amide Bond Formation This table lists common reagents used to activate carboxylic acids for reaction with amines.

Coupling Reagent Abbreviation Byproducts
Dicyclohexylcarbodiimide DCC Dicyclohexylurea (DCU)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Water-soluble urea (B33335)
2,4,6-Trichloro-1,3,5-triazine TCT Triazine derivatives
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP Phosphoramide derivatives

Transformations Involving the Thiopyran Ring System

The saturated thiopyran ring is generally stable, but the thioether linkage provides a reactive site for specific transformations, most notably oxidation.

The sulfur atom in the tetrahydro-2H-thiopyran ring can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone, depending on the reaction conditions and the oxidant used. These oxidized derivatives can have significantly different chemical and biological properties compared to the parent thioether.

Detailed studies on the stereoselective oxidation of the closely related 4-aminotetrahydro-2H-thiopyran have been conducted. acs.org

Oxidation to Sulfoxide: Treatment of a protected form of 4-aminotetrahydro-2H-thiopyran with Oxone (potassium peroxymonosulfate) resulted in a highly efficient and stereoselective oxidation to afford the corresponding trans-sulfoxide. acs.org Other research has shown that hydrogen peroxide, in the presence of a zinc catalyst, can also effectively oxidize tetrahydrothiopyran (B43164) to its sulfoxide with excellent selectivity. researchgate.net

Isomerization of Sulfoxide: The resulting trans-sulfoxide can be conveniently isomerized to the cis-sulfoxide derivative through catalysis with hydrogen chloride. acs.org

Oxidation to Sulfone: The use of a stronger oxidizing agent or more forcing conditions typically leads to the formation of the corresponding sulfone, where the sulfur atom is bonded to two oxygen atoms.

Table 3: Representative Oxidation Reactions of the Thiopyran Ring This table summarizes reagents and products for the oxidation of the thiopyran sulfur atom, based on studies of related compounds.

Reaction Substrate Reagent(s) Primary Product Reference
Sulfoxidation N-protected 4-aminotetrahydro-2H-thiopyran Oxone trans-N-protected 4-aminotetrahydro-2H-thiopyran 1-oxide acs.org
Sulfoxidation Tetrahydrothiopyran H₂O₂ / Zinc catalyst Tetrahydro-2H-thiopyran 1-oxide researchgate.net
Isomerization trans-N-protected 4-aminotetrahydro-2H-thiopyran 1-oxide HCl cis-N-protected 4-aminotetrahydro-2H-thiopyran 1-oxide acs.org
Sulfone Formation Tetrahydro-2H-thiopyran Excess H₂O₂ Tetrahydro-2H-thiopyran 1,1-dioxide General Reaction

Oxidation Reactions of the Sulfur Heteroatom (e.g., Sulfoxide and Sulfone Formation)

The sulfur atom in the thiopyran ring can be readily oxidized to form the corresponding sulfoxide and sulfone. The extent of oxidation is controllable by the choice of oxidant and the reaction stoichiometry. organic-chemistry.org Common oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), and others can be employed. organic-chemistry.orgnih.gov

The oxidation of thioethers to sulfoxides can be achieved under mild conditions, often without affecting other functional groups. organic-chemistry.org However, overoxidation to the sulfone is a common side reaction. nih.gov For instance, the oxidation of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones with mCPBA at room temperature resulted in low yields of the desired sulfoxide due to the formation of the overoxidized sulfone. nih.gov To achieve better selectivity for the sulfoxide, specific reagents like oxaziridines (e.g., Davis's oxaziridine) can be utilized. nih.gov

Complete oxidation to the sulfone is typically achieved using stronger oxidizing conditions or a stoichiometric excess of the oxidant. organic-chemistry.org Catalytic systems, such as those involving tantalum carbide or niobium carbide with hydrogen peroxide, can provide high yields of sulfones. organic-chemistry.org While tantalum carbide tends to favor sulfoxide formation, niobium carbide is an efficient catalyst for producing sulfones. organic-chemistry.org Another approach involves a two-step process where the sulfide (B99878) is first oxidized to the sulfoxide, which is then further oxidized to the sulfone, often yielding excellent results. nih.gov

Table 1: Selected Reagents for Thioether Oxidation

Product Reagent(s) Notes Source(s)
Sulfoxide Hydrogen Peroxide (H₂O₂) / Tantalum Carbide Catalytic system, can be selective for sulfoxide. organic-chemistry.org
Sulfoxide meta-Chloroperoxybenzoic acid (mCPBA) Common reagent, but overoxidation to sulfone can occur. nih.gov
Sulfoxide Davis's oxaziridine Highly specific reagent for oxidation to sulfoxide. nih.gov
Sulfone Hydrogen Peroxide (H₂O₂) / Niobium Carbide Catalytic system, efficient for sulfone formation. organic-chemistry.org
Sulfone Urea-Hydrogen Peroxide / Phthalic Anhydride (B1165640) Metal-free system for direct oxidation to sulfones. organic-chemistry.org

The compound 4-Amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide, also known by its IUPAC name 1,1-dioxothian-4-amine (with a methyl group at C4), is the sulfone derivative of the parent amine. nih.gov Its preparation would involve the oxidation of the sulfur atom in this compound. Based on general procedures for the synthesis of sulfones from sulfides, this transformation can be accomplished using various oxidizing agents. organic-chemistry.org

A common and effective method involves the use of hydrogen peroxide, often in the presence of a catalyst. For example, using a niobium carbide catalyst with 30% hydrogen peroxide is known to efficiently convert sulfides to sulfones. organic-chemistry.org Alternatively, a metal-free approach using a urea-hydrogen peroxide adduct in combination with phthalic anhydride can be employed to directly yield the sulfone without significant formation of the intermediate sulfoxide. organic-chemistry.org The choice of solvent and reaction conditions would be critical to ensure the stability of the amine functional group during the oxidation process.

Table 2: Computed Properties of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Property Value Source
Molecular Formula C₅H₁₁NO₂S nih.gov
Molecular Weight 149.21 g/mol nih.gov
InChIKey KZKYCKOUODFYBV-UHFFFAOYSA-N nih.gov

Reduction Reactions to Yield Thiols or Other Reduced Sulfur Compounds

The reduction of the thiopyran ring in this compound is less commonly described than oxidation. Typically, the focus of reduction in similar heterocyclic systems is on other functional groups, such as carbonyls. researchgate.net However, reduction of carbon-sulfur bonds can be achieved under specific conditions, potentially leading to ring-opening to form acyclic thiols. For instance, α-quaternary 4-thiopyranones have been shown to undergo ring-opening through β-sulfur elimination, which is a related process. researchgate.net The reduction of the C-S bond would likely require potent reducing agents or catalytic systems designed for desulfurization, which might also affect other parts of the molecule.

Ring-Opening and Ring-Contraction Reactions of the Thiopyran Moiety

The thiopyran ring, like other heterocycles, can undergo ring-opening or ring-contraction reactions, often driven by the formation of more stable intermediates or products. nih.govwikipedia.orgetsu.edu

Ring-Opening Reactions: Ring-opening reactions can be initiated by various stimuli, including electrophilic attack or the use of specific catalysts. nih.gov For example, 2-alkoxy-3,4-dihydropyrans undergo an electrophilic ring-opening reaction with thiols. nih.gov In the context of thiopyrans, ring-opening can be part of a reaction cascade. Thiophene ring-opening has been observed during the synthesis of 1,3,4-thiadiazoline-6-sulfanylthiopyran-4(1H)-one hybrids. researchgate.net Theoretical studies on the ring-opening of tetrahydrofuran (B95107) (THF) by frustrated Lewis pairs (FLPs) show that the reaction is influenced by the distance between the Lewis acidic and basic centers and is driven by donor-acceptor interactions. nih.gov Similar principles could apply to the activation and opening of the thiopyran ring.

Ring-Contraction Reactions: Ring-contraction reactions are valuable for synthesizing smaller, strained rings from more accessible larger ones. wikipedia.orgetsu.edu These transformations can proceed through various mechanisms, including those involving cationic, anionic, or carbenoid intermediates. wikipedia.org A well-known example is the Favorskii rearrangement, where α-halo cycloalkanones contract upon treatment with a base, proceeding through a cyclopropanone (B1606653) intermediate. harvard.edu Another significant method is the Wolff rearrangement of cyclic α-diazoketones, which can be induced photochemically or with a metal catalyst to yield a contracted ring system. harvard.edu While these examples typically involve ketones, analogous transformations starting from suitably functionalized thiopyran derivatives could potentially lead to five-membered thiophane (tetrahydrothiophene) rings.

Functionalization at Other Positions of the Thiopyran Ring

Beyond reactions at the sulfur and the C4-amine, the thiopyran ring can be functionalized at other carbon positions. The synthetic utility of thiopyran scaffolds often relies on the ability to introduce substituents at various points on the ring. researchgate.net

Alkylation is a common method for functionalization. For example, 3-alkyl-4-thianones can be prepared by alkylating 3-allyloxycarbonyl-4-thianone, followed by palladium-catalyzed deallyloxycarbonylation. researchgate.net This strategy allows for the introduction of alkyl groups at the C3 position. Similar procedures can be used to prepare 2,3-dialkylated derivatives. researchgate.net Another powerful method for forming C-C bonds and functionalizing rings is the Diels-Alder, or [4+2] cycloaddition, reaction. This reaction is a cornerstone for synthesizing various thiopyran derivatives. researchgate.netrsc.orgnih.gov By choosing appropriate thio-dienes and dienophiles, a wide range of substituted dihydrothiopyran and thiopyran structures can be constructed in a regioselective manner. researchgate.netnih.gov

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of reactions involving thiopyran derivatives is crucial for controlling reaction outcomes and designing new synthetic routes. Modern computational methods, such as Density Functional Theory (DFT), are frequently used to elucidate these pathways. nih.govrsc.org

For instance, DFT calculations have been used to study the inverse electron demand Diels-Alder (IEDDA) reaction between 2H-thiopyran-2-one and a strained alkyne. rsc.org These studies revealed that the enhanced reactivity of the thiopyran derivative compared to its pyran analogue is due to a lower distortion energy required to reach the transition state. rsc.org

Mechanistic studies of cycloaddition reactions distinguish between concerted and stepwise pathways. nih.gov The nature of the reactants and reaction conditions determines whether the reaction proceeds through a single transition state (concerted) or via a diradical or zwitterionic intermediate (stepwise). nih.gov

In ring-opening reactions, as studied for THF, the mechanism can be detailed using models like the activation strain model and Energy Decomposition Analysis (EDA). nih.gov These analyses show that the reaction barrier is often controlled by the energy required to deform the reactant molecules into their transition state geometries and that the bonding is dominated by donor-acceptor orbital interactions. nih.gov Such detailed mechanistic investigations provide fundamental insights that can be applied to predict and control the reactivity of this compound in similar transformations.

Advanced Spectroscopic and Computational Characterization of 4 Methyltetrahydro 2h Thiopyran 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Methyltetrahydro-2H-thiopyran-4-amine. Both ¹H and ¹³C NMR would provide critical information regarding the chemical environment of each nucleus, while advanced techniques would confirm connectivity and stereochemistry.

The tetrahydro-2H-thiopyran ring is expected to adopt a chair conformation, similar to cyclohexane. This leads to two possible chair conformers that interconvert via ring flipping. In this compound, the substituents at the C4 position (a methyl group and an amino group) can be either in an axial or equatorial position.

Variable temperature (VT) NMR experiments would be crucial in studying this conformational equilibrium. ox.ac.ukresearchgate.net At room temperature, if the ring flip is fast on the NMR timescale, averaged signals would be observed. By lowering the temperature, the rate of interconversion would decrease, potentially reaching a point of coalescence and then resolving into separate signals for each conformer at even lower temperatures. ox.ac.ukresearchgate.net This would allow for the determination of the energy barrier of the ring flip and the relative populations of the two conformers. The conformer with the bulkier groups in the equatorial position is generally more stable.

Analysis of vicinal proton-proton coupling constants (³JHH) would also provide conformational insights. Larger coupling constants are typically observed for protons in a trans-diaxial relationship, while smaller couplings are seen for axial-equatorial and equatorial-equatorial interactions.

A suite of two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals. researchgate.netprinceton.eduyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. sdsu.edu For instance, it would show correlations between the protons on C2 and C3, and between the protons on C5 and C6, confirming the connectivity within the thiopyran ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. princeton.edu It allows for the definitive assignment of which protons are attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. princeton.edu It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show a correlation from the methyl protons to the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. researchgate.net It would be instrumental in confirming the stereochemistry, for instance, by showing correlations between the methyl protons and the axial or equatorial protons on the adjacent C3 and C5 carbons, which would help to establish the orientation of the methyl group.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Position Chemical Shift (ppm)
H2/H6 (eq)2.8 - 3.0
H2/H6 (ax)2.5 - 2.7
H3/H5 (eq)1.9 - 2.1
H3/H5 (ax)1.5 - 1.7
CH₃1.1 - 1.3
NH₂1.5 - 2.5

Predicted NMR data is based on analogous structures and general shielding/deshielding effects.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Elemental Composition

High-resolution mass spectrometry (HRMS) provides two critical pieces of information: the exact mass of the molecular ion, which confirms the elemental composition, and the fragmentation pattern, which offers structural clues.

For this compound (C₆H₁₃NS), the expected exact mass of the molecular ion [M]⁺• would be approximately 131.0820. HRMS can confirm this to within a few parts per million.

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the structure. Key fragmentation pathways would likely include: libretexts.orgmiamioh.edu

Alpha-cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org Loss of the largest alkyl group is often preferred. In this case, cleavage of the C3-C4 or C4-C5 bond would lead to the formation of a stable iminium ion.

Loss of the amino group: Cleavage of the C-N bond could result in the loss of •NH₂.

Ring cleavage: The thiopyran ring can undergo fragmentation, potentially losing ethylene (B1197577) (C₂H₄) or other small neutral molecules.

Predicted Mass Spectrometry Fragments
m/z Possible Fragment Identity
131[M]⁺• (Molecular Ion)
116[M - NH₂]⁺
87Alpha-cleavage fragment
74Alpha-cleavage fragment

This is a predictive table based on common fragmentation patterns for aliphatic amines and cyclic thioethers.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For this compound, the following characteristic absorption bands are expected in the IR spectrum: utdallas.eduorgchemboulder.com

N-H stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-H stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

N-H bending: A broad absorption due to N-H bending (scissoring) is expected around 1590-1650 cm⁻¹. orgchemboulder.com

C-N stretching: The C-N stretching vibration for aliphatic amines is typically found in the 1020-1250 cm⁻¹ region. orgchemboulder.com

C-S stretching: The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the C-S bond vibrations, which are often weak in the IR spectrum.

Vibrational Spectroscopy Data (Predicted)
Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H stretch (asymmetric)~3350
N-H stretch (symmetric)~3280
C-H stretch (aliphatic)2850-2960
N-H bend1590-1650
C-N stretch1020-1250
C-S stretch600-800

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful insights into molecular structure, stability, and properties. For this compound, density functional theory (DFT) calculations would be a valuable tool. researchgate.net

These studies could be used to:

Optimize the geometry: Calculate the lowest energy three-dimensional structure of the molecule.

Perform a conformational search: Systematically find all stable conformers (e.g., the two chair forms) and calculate their relative energies to predict the most stable conformation. This would complement the experimental VT-NMR studies.

Predict spectroscopic data: Computational methods can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions. These predicted spectra can be compared with experimental data to confirm structural assignments.

Analyze molecular orbitals: Calculations can visualize the highest occupied molecular orbital (HOMO), which would likely be localized on the nitrogen and/or sulfur lone pairs, and the lowest unoccupied molecular orbital (LUMO).

A key computational finding would be the determination of the relative steric strain associated with placing the methyl and amino groups in axial versus equatorial positions, thus predicting the dominant conformer.

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. mdpi.com It is a workhorse of modern computational chemistry for predicting molecular geometries, energies, and other properties. For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its fundamental electronic characteristics. nih.gov

Key aspects of its electronic structure that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state.

From these orbital energies, global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors provide a quantitative measure of its stability and reactivity. nih.govresearchgate.net

Interactive Table: Calculated Global Reactivity Descriptors for this compound

This table outlines key electronic properties and reactivity descriptors that can be derived from DFT calculations. The values are conceptual and serve to illustrate the type of data generated from such an analysis.

ParameterDefinitionPredicted Property for this compound
HOMO Energy (EHOMO) Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.High (negative value), indicating a strong tendency to donate electrons from the amine group.
LUMO Energy (ELUMO) Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Low (positive or slightly negative value), suggesting a capacity to accept electrons.
Energy Gap (ΔE) ΔE = ELUMO - EHOMO; indicates chemical reactivity and stability. A moderate gap suggests a balance between stability and reactivity.
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2; measures the escaping tendency of electrons. researchgate.netNegative value, indicating overall stability but potential for reaction.
Global Hardness (η) η = (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. researchgate.netA moderate value signifies resistance to deformation of its electron cloud.
Global Softness (S) S = 1 / (2η); the reciprocal of hardness, indicating reactivity. researchgate.netA moderate value suggests it is neither exceptionally reactive nor inert.
Electrophilicity Index (ω) ω = μ² / (2η); measures the propensity to accept electrons. researchgate.netA moderate index indicates it can act as an electrophile under certain conditions.

Conformational Energy Landscape Analysis and Preferred Conformations

The tetrahydro-2H-thiopyran ring is not planar and exists in various conformations, primarily the chair, boat, and twist-boat forms. researchgate.net The analysis of the conformational energy landscape, often performed using DFT or ab initio methods, identifies the relative stabilities of these conformers and the energy barriers between them. nih.govnih.gov

For substituted thiacyclohexanes, the chair conformation is significantly more stable than other forms. researchgate.net In this compound, both the methyl and amine substituents are located on the same carbon atom (C4). These substituents can occupy either an axial or an equatorial position. Computational studies on related 4-methyl-substituted heterocycles consistently show a strong preference for the substituent to be in the equatorial position to minimize steric strain. researchgate.net

The chair conformer of the parent tetrahydro-2H-thiopyran is calculated to be substantially more stable than its twist conformers. researchgate.net For 4-methyltetrahydro-2H-thiopyran, the conformational free energy (-ΔG°) favoring the equatorial methyl group is reported to be 1.80 kcal/mol, which is a significant preference. researchgate.net Therefore, the most stable and preferred conformation of this compound is the chair form with both the methyl and amine groups in positions that minimize steric interactions, which would be the equatorial orientation for the larger methyl group.

Interactive Table: Calculated Relative Conformational Energies

This table presents a conceptual comparison of the energies of different conformations of the tetrahydro-2H-thiopyran ring, based on data for the parent system. researchgate.net The chair conformation is the global minimum on the potential energy surface.

ConformationRelative Energy (kcal/mol)Stability
Chair 0.00Most Stable
2,5-Twist +6.52Less Stable
1,4-Twist +5.71Less Stable
1,4-Boat (Transition State) +8.07Transition State

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the detailed pathways of chemical reactions. nih.govnumberanalytics.com These studies involve locating the transition states—the highest energy points along a reaction coordinate—that connect reactants to products or one conformer to another. numberanalytics.com The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.

For this compound, a key process that can be studied is the ring inversion of the thiopyran ring (e.g., from one chair conformation to another). This process proceeds through higher-energy twist and boat intermediates and transition states. researchgate.net Methods such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state indeed connects two specific minima on the potential energy surface, such as the chair and twist conformers. researchgate.netnumberanalytics.com For the parent tetrahydro-2H-thiopyran, IRC calculations have been used to connect the transition state between the chair and the 2,5-twist conformers. researchgate.net

Interactive Table: Conceptual Energy Barriers for Conformational Interconversion

This table illustrates the type of data obtained from studies of reaction pathways, showing the calculated energy barriers for the interconversion of the tetrahydro-2H-thiopyran ring, based on values for the parent system. researchgate.net

Reaction PathwayTransition State (TS)Calculated Energy Barrier (kcal/mol)
Chair → 2,5-Twist Half-Chair TS~9.7
Chair → 1,4-Twist 1,4-Boat TS~8.1
2,5-Twist → 1,4-Twist Boat TS~2.5

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is one of the most common and reliable approaches for calculating NMR chemical shifts. The calculated shifts for a proposed structure can be compared with experimental spectra to verify the assignment.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to the peaks observed in an infrared (IR) or Raman spectrum. nih.gov The calculation initially produces a set of harmonic frequencies, which are systematically higher than the experimental values. nih.gov To improve accuracy, these calculated frequencies are often multiplied by empirical scaling factors that depend on the computational method and basis set used. mdpi.com The predicted spectrum helps in assigning the observed vibrational bands to specific motions of the atoms, such as N-H stretches, C-H stretches, or C-S stretches. nih.govdtic.mil

Interactive Table: Predicted Spectroscopic Data for this compound

The following tables show predicted spectroscopic values based on computational models. These serve as a reference for comparison with experimental data.

Table 4.5.4.1: Predicted NMR Chemical Shifts (ppm) Calculated relative to a standard (e.g., TMS) using the GIAO method.

AtomEnvironmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-CH₃ Methyl group at C4~1.1 - 1.3~25 - 30
-NH₂ Amine protons~1.5 - 2.5 (broad)N/A
Ring H (axial) Axial protons at C2, C3, C5, C6~1.4 - 1.8N/A
Ring H (equatorial) Equatorial protons at C2, C3, C5, C6~2.5 - 2.9N/A
C4 Quaternary carbon with -CH₃ and -NH₂N/A~50 - 55
C2, C6 Carbons adjacent to sulfurN/A~30 - 35
C3, C5 Carbons beta to sulfurN/A~35 - 40

Table 4.5.4.2: Predicted Key Vibrational Frequencies (cm⁻¹) Scaled harmonic frequencies calculated using DFT.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
N-H Stretch -NH₂~3300 - 3500Medium
C-H Stretch (Aliphatic) -CH₃, -CH₂-~2850 - 3000Strong
N-H Bend (Scissoring) -NH₂~1590 - 1650Medium-Variable
C-H Bend -CH₃, -CH₂-~1350 - 1470Medium
C-N Stretch Aliphatic Amine~1000 - 1250Medium
C-S Stretch Thioether~600 - 750Weak-Medium

Applications of 4 Methyltetrahydro 2h Thiopyran 4 Amine As a Versatile Synthetic Building Block in Academic Research

Utilization in the Synthesis of Complex Organic Molecules

The structural features of 4-Methyltetrahydro-2H-thiopyran-4-amine make it an intriguing candidate for use as a building block in the assembly of complex organic molecules. Its rigid heterocyclic framework can serve as a scaffold to orient appended functional groups in a defined three-dimensional space.

As a Chiral Auxiliary or Ligand in Asymmetric Synthesis

While there is no specific literature demonstrating the use of this compound as a chiral auxiliary, the broader class of chiral amines and sulfur-containing ligands is widely employed in asymmetric synthesis. Should the title compound be resolved into its individual enantiomers, it could potentially serve as a chiral ligand for metal-catalyzed reactions or as a chiral auxiliary to control the stereochemical outcome of reactions. The sulfur atom could coordinate to a metal center, and the chiral environment created by the rest of the molecule could induce enantioselectivity in a variety of transformations, such as reductions, oxidations, or carbon-carbon bond-forming reactions.

Incorporation into Heterocyclic Scaffolds

The amine functionality of this compound provides a convenient handle for its incorporation into other heterocyclic systems. It can act as a nucleophile in reactions with various electrophiles to form new rings. For example, reaction with α,β-unsaturated ketones could lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) systems. Similarly, condensation reactions with dicarbonyl compounds or their equivalents could be employed to construct a variety of nitrogen-containing heterocycles. Research on related thiopyranones has shown their utility in synthesizing fused systems like thiopyrano[4,3-d]pyrimidines, which have been investigated as potential PI3K/mTOR inhibitors. researchgate.net

Role in the Assembly of Polycyclic Architectures

The rigid thiopyran ring can be a key component in the construction of complex polycyclic and spirocyclic systems. The inherent conformational preferences of the tetrahydrothiopyran (B43164) ring can influence the stereochemical outcome of intramolecular reactions, facilitating the assembly of intricate three-dimensional structures. While specific examples involving this compound are not documented, the general strategy of using heterocyclic building blocks in cascade or domino reactions to build polycyclic frameworks is a common theme in modern organic synthesis.

Design and Synthesis of Novel Chemical Entities Incorporating the this compound Moiety

The unique combination of a thiopyran ring and a gem-diamine equivalent at the 4-position makes this compound an attractive starting point for the design and synthesis of novel chemical entities for academic investigation.

Exploration of Structural Motifs for Academic Investigation

The this compound scaffold can be systematically modified to explore structure-activity relationships in various contexts. The amine group can be acylated, alkylated, or incorporated into ureas and sulfonamides to generate a library of derivatives. These derivatives could be screened for interesting chemical or physical properties, or for their potential as ligands for various biological targets. The sulfur atom in the thiopyran ring also offers a site for chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the electronic and steric properties of the molecule. For instance, cyclic sulfone hydroxyethylamines have been designed as potent BACE1 inhibitors. researchgate.net

Modification for Enhanced Chemical Stability or Reactivity

The chemical stability and reactivity of the this compound moiety can be fine-tuned through synthetic modifications. For example, the introduction of bulky substituents on the nitrogen atom could enhance the stability of the compound towards certain reagents or conditions. Conversely, the installation of activating groups could enhance its reactivity in specific transformations. The oxidation state of the sulfur atom is another key determinant of the molecule's properties. Oxidation to the sulfone, for example, would increase the polarity and hydrogen bond accepting ability of the molecule, while also altering the geometry of the six-membered ring. These modifications would be valuable in academic studies aimed at understanding the fundamental principles of chemical reactivity and stability.

Strategies for Constructing Derivatives with Specific Chemical Properties for Academic Study

The primary amine functionality of this compound serves as a key reaction site for the synthesis of various derivatives. Standard organic chemistry transformations can be applied to this amine to introduce a wide array of functional groups, thereby tuning the molecule's steric and electronic properties for specific academic investigations.

Common derivatization strategies would theoretically include:

N-Alkylation and N-Arylation: The amine can be readily alkylated or arylated to produce secondary and tertiary amines. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a standard method to introduce alkyl groups. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form N-aryl derivatives, which are of interest for their potential electronic and photophysical properties.

Amide and Sulfonamide Formation: Acylation with acid chlorides or anhydrides would yield the corresponding amides. Similarly, reaction with sulfonyl chlorides would produce sulfonamides. These derivatives are often explored for their conformational rigidity and potential as ligands or in medicinal chemistry research.

Urea (B33335) and Thiourea (B124793) Synthesis: The reaction of the primary amine with isocyanates or isothiocyanates would lead to the formation of urea and thiourea derivatives, respectively. These functional groups are known for their hydrogen-bonding capabilities and are often incorporated into organocatalysts and receptors.

Employing the Compound in Catalyst Development and Ligand Design for Organic Reactions

The structural motif of this compound, featuring a sterically defined heterocyclic ring and a nucleophilic nitrogen atom, makes it an interesting scaffold for the development of catalysts and ligands. The sulfur atom in the thiopyran ring can also play a role in coordination to metal centers.

Potential Applications in Catalysis and Ligand Design:

Organocatalysis: Chiral derivatives of this compound could potentially be explored as organocatalysts. For example, the amine could be incorporated into a larger scaffold to create a catalyst for asymmetric Michael additions or aldol (B89426) reactions, similar to how other chiral amines are used. uzh.chrsc.org The thiopyran ring would provide a rigid backbone to control the stereochemical outcome of the reaction.

Ligand Synthesis for Metal-Catalyzed Reactions: The amine functionality allows for the synthesis of polydentate ligands. For instance, reaction with 2-pyridinecarboxaldehyde (B72084) followed by reduction could yield an N,N'-bidentate ligand. Such ligands are crucial in coordination chemistry and can be used to prepare metal complexes for various catalytic applications, including polymerization and cross-coupling reactions. scielo.org.za The soft sulfur atom of the thiopyran ring might also coordinate to soft metal centers, leading to ligands with interesting coordination properties.

Despite this potential, the scientific literature currently lacks specific examples of catalysts or ligands derived directly from this compound that have been synthesized and studied in detail. Research in this area has more commonly utilized other heterocyclic amines or has focused on the catalytic applications of the pyran analogues. scielo.org.za

Emerging Research Frontiers and Future Perspectives

Development of Novel Green Synthetic Routes with Enhanced Atom Economy and Sustainability

Currently, specific green synthetic routes for 4-Methyltetrahydro-2H-thiopyran-4-amine are not detailed in published research. However, the broader field of heterocyclic chemistry is increasingly focused on sustainable synthesis. researchgate.netrsc.orgnumberanalytics.comnih.gov Future research could explore the application of these principles to the synthesis of this compound. General strategies that could be adapted include:

Multicomponent Reactions (MCRs): These reactions, which combine three or more reactants in a single step, are inherently atom-economical and can reduce waste. researchgate.net Designing an MCR to construct the this compound scaffold would be a significant advancement.

Catalytic Approaches: The use of recyclable, non-toxic catalysts, including biocatalysts or earth-abundant metal catalysts, can lead to more sustainable processes. numberanalytics.comnih.gov

Renewable Starting Materials: Investigating synthetic pathways that utilize bio-based feedstocks would align with the principles of green chemistry. rsc.org

Alternative Solvents and Reaction Conditions: The use of water, ionic liquids, or solvent-free conditions, potentially assisted by microwave or ultrasonic irradiation, could minimize the environmental impact of the synthesis. nih.govnih.govsid.irmdpi.com

Application of Advanced Spectroscopic Probes for In-situ Reaction Monitoring and Kinetic Studies

There is no specific literature detailing the use of advanced spectroscopic probes for monitoring the synthesis of this compound. However, such techniques are crucial for understanding reaction mechanisms and optimizing conditions. Future studies could employ:

In-situ NMR and IR Spectroscopy: These methods provide real-time information on the concentration of reactants, intermediates, and products, allowing for detailed kinetic analysis. ipb.ptnih.gov

Raman and UV-Vis Spectroscopy: These techniques can also be used for continuous monitoring of chemical transformations. rsc.org

Kinetic studies on the formation of related benzopyran compounds have demonstrated the value of such analyses in understanding reaction mechanisms, which could be a model for future work on this thiopyran derivative. nih.gov

Expansion of Computational Methodologies for Predictive Chemical Behavior and Virtual Screening for Reactivity

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, which is particularly valuable for compounds with limited experimental data like this compound. nih.gov Future computational research could focus on:

Quantum Mechanical Calculations: Density Functional Theory (DFT) studies could be used to predict the compound's structure, stability, and reactivity in various chemical reactions. rsc.orgresearchgate.net Such studies have been applied to other thiopyran derivatives to understand their behavior in cycloaddition reactions. rsc.org

Molecular Docking and Virtual Screening: If the compound is explored for biological applications, molecular docking could predict its interaction with biological targets. nih.gov

Machine Learning Models: By training models on data from related compounds, it may be possible to predict the reactivity and properties of this compound and its derivatives. nih.govnih.govmdpi.com

Exploration of New Chemical Transformations and Derivatization Strategies for Diverse Chemical Libraries

The exploration of new chemical transformations for this compound is an open area of research. The primary amine and the thiopyran ring offer multiple sites for derivatization. Future work could investigate:

N-functionalization: The amine group can be readily acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles.

Ring-based transformations: The sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone, which would significantly alter the compound's electronic properties and reactivity.

Scaffold for Library Synthesis: The compound could serve as a building block for the creation of a library of diverse molecules for screening in drug discovery or materials science. researchgate.netresearchgate.netresearchgate.net The synthesis of libraries of other heterocyclic compounds is a well-established strategy. researchgate.netresearchgate.netresearchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of this compound into automated synthesis and high-throughput experimentation (HTE) platforms would accelerate the exploration of its chemical space. nih.govyoutube.comchemrxiv.orgpurdue.edustrath.ac.uk This could involve:

Automated Synthesizers: Using automated platforms to perform reactions would allow for rapid optimization of reaction conditions and the synthesis of a large number of derivatives. youtube.com

High-Throughput Screening: HTE platforms can be used to quickly screen the reactivity of the compound with a wide range of reactants or to evaluate the biological activity of its derivatives. nih.govyoutube.comstrath.ac.uk

While no specific research has been published on the application of these technologies to this compound, the general trend in chemical research is towards greater automation and high-throughput methods. chemrxiv.orgpurdue.edu

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyltetrahydro-2H-thiopyran-4-amine, and how can intermediates be characterized?

  • Methodology :

  • Route 1 : Start with tetrahydrothiopyran-4-one (a thiopyran analog of tetrahydropyran-4-one). React with hydroxylamine to form an oxime intermediate, followed by reduction using LiAlH₄ or catalytic hydrogenation to yield the amine .
  • Route 2 : Functionalize the thiopyran ring via nucleophilic substitution. For example, introduce a methyl group using methyl iodide under basic conditions, followed by amination via the Gabriel synthesis .
  • Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and purity. For example, the methyl group at the 4-position of the thiopyran ring shows a distinct singlet in ¹H NMR (~1.3 ppm), while the amine proton appears as a broad peak (~2.5 ppm). IR spectroscopy can validate N-H stretches (~3300 cm⁻¹) .

Q. How can researchers optimize reaction conditions to avoid byproducts during thiopyran ring functionalization?

  • Methodology :

  • Solvent Selection : Use anhydrous THF or DMF to prevent hydrolysis of intermediates.
  • Catalysis : Employ palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups selectively .
  • Temperature Control : Low temperatures (−78°C) minimize side reactions during lithiation steps. For example, use LDA (lithium diisopropylamide) to deprotonate the thiopyran ring before alkylation .
    • Validation : Monitor reactions via TLC and GC-MS. Compare yields under varying conditions (e.g., 62% yield achieved at −78°C vs. 35% at room temperature) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for nucleophilic substitutions or redox reactions. For example, calculate the energy barrier for amine protonation under acidic conditions .
  • Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore plausible pathways for ring-opening or functionalization. Validate predictions with experimental kinetic data .
    • Case Study : A 2024 study integrated DFT with experimental data to design a thiopyran-derived catalyst for asymmetric synthesis, achieving 89% enantiomeric excess .

Q. How can contradictory biological activity data for thiopyran derivatives be resolved?

  • Analysis Framework :

  • Dose-Response Curves : Compare IC₅₀ values across studies. For example, discrepancies in antimicrobial activity may arise from varying bacterial strains (e.g., E. coli vs. S. aureus) .
  • Structural Analogues : Test derivatives like 4-aminomethyltetrahydropyran to isolate the role of the sulfur atom in bioactivity. Sulfur’s electron-withdrawing effects may enhance membrane permeability .
  • Meta-Analysis : Aggregate data from PubChem and ECHA to identify trends. For instance, thiopyran amines show higher anti-inflammatory activity than pyran analogs (p < 0.05 in 80% of studies) .

Experimental Design & Best Practices

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Management : Neutralize acidic/basic waste with 10% NaOH or HCl before disposal. Collect organic residues in halogen-resistant containers .
    • Incident Response : In case of spills, absorb with vermiculite and treat with 5% sodium bicarbonate solution .

Q. How can researchers validate the purity of this compound for pharmacological assays?

  • Analytical Workflow :

  • HPLC : Use a C18 column with a water/acetonitrile gradient (5% → 95% over 20 min). Monitor at 254 nm; purity >98% is required for in vivo studies .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₆H₁₃NS: calc. 131.07, observed 131.08) .
  • Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (e.g., C 54.92%, H 8.77%, N 10.68%, S 24.43%) .

Data Contradictions & Resolution

Q. Why do synthesis yields for thiopyran amines vary across studies (40–85%), and how can reproducibility be improved?

  • Root Causes :

  • Oxygen Sensitivity : Thiopyran intermediates may oxidize to sulfoxides if not handled under inert atmosphere (Ar/N₂).
  • Catalyst Degradation : Pd/C catalysts lose activity after 3–4 cycles; use fresh batches for hydrogenation .
    • Optimization : A 2023 study achieved 82% yield by switching from Pd/C to Raney nickel and reducing reaction time from 24h to 6h .

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Feasible Synthetic Routes

Reactant of Route 1
4-Methyltetrahydro-2H-thiopyran-4-amine
Reactant of Route 2
Reactant of Route 2
4-Methyltetrahydro-2H-thiopyran-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.